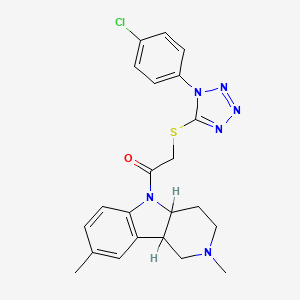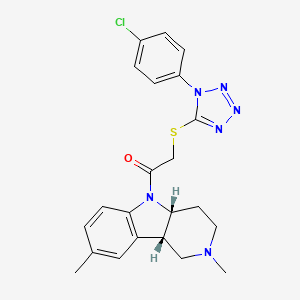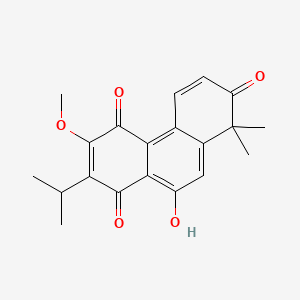
Alitame
説明
Alitame is an aspartic acid-containing dipeptide sweetener. It was developed by Pfizer in the early 1980s and is currently marketed in some countries under the brand name Aclame .
Synthesis Analysis
This compound is prepared by a multistep synthesis involving the reaction between two intermediates, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The final product is isolated and purified by crystallization of an this compound-4-methylbenzenesulfonic acid adduct, followed by additional purification steps .Molecular Structure Analysis
This compound’s molecular formula is C14H25N3O4S. Its average mass is 331.431 Da and its monoisotopic mass is 331.156586 Da . A computational Raman spectrum of this compound was presented for the first time, revealing the vibrational data and making robust connections between the molecular vibrations and structure-activity relationships .Physical And Chemical Properties Analysis
This compound is generally a white crystalline powder without odour and hygroscopicity. Its sweetness is 2000 times higher than that of sucrose, and its properties are relatively stable . It has good elevated temperature stability .作用機序
Target of Action
Alitame hydrate, also known as this compound, is an aspartic acid-containing dipeptide sweetener . It primarily targets the sweet taste receptors on the tongue. These receptors are responsible for the perception of sweetness in the foods we consume.
Mode of Action
This compound interacts with these sweet taste receptors, triggering a response that is interpreted by the brain as a sweet taste . It is about 2000 times sweeter than sucrose (table sugar), and about 10 times sweeter than aspartame .
Biochemical Pathways
It is known that this compound is a dipeptide composed of three chemical moieties: l-aspartic acid, d-alanine, and 2,2,4,4-tetramethyl-3-thietanyl amine . The sweetness potencies were found to be highly dependent on the N-amide moiety .
Pharmacokinetics
It has been shown to be sufficiently stable for use in many high-temperature applications . Its half-life under hot or acidic conditions is about twice as long as aspartame’s .
Result of Action
The primary result of this compound’s action is the perception of sweetness without the caloric content of traditional sugars. This makes it an attractive option for use in low-calorie and sugar-free food and beverage products .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its sweetness potency can be affected by the pH and temperature of the food or beverage it is added to . This compound is completely stable for more than one year at room temperature in the neutral pH range (5-8) .
生化学分析
Biochemical Properties
Alitame hydrate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes, proteins, and other biomolecules. This compound hydrate interacts with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweet flavors . The binding of this compound hydrate to these receptors triggers a cascade of biochemical reactions that result in the perception of sweetness. Additionally, this compound hydrate has been shown to be stable under various pH conditions and temperatures, making it suitable for use in a wide range of food products .
Cellular Effects
This compound hydrate influences various types of cells and cellular processes. In taste receptor cells, this compound hydrate binding to the T1R2 and T1R3 receptors activates intracellular signaling pathways, leading to the release of neurotransmitters that signal the brain to perceive sweetness . This interaction can also affect gene expression related to taste perception and cellular metabolism. In other cell types, this compound hydrate may influence cellular function by modulating enzyme activity and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound hydrate involves its binding interactions with taste receptors and other biomolecules. This compound hydrate binds to the T1R2 and T1R3 receptors on the tongue, leading to the activation of G-proteins and subsequent intracellular signaling cascades . This results in the release of neurotransmitters that signal the brain to perceive sweetness. Additionally, this compound hydrate may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrate have been observed to change over time. This compound hydrate is stable under various conditions, but it may degrade over extended periods, leading to a decrease in sweetness potency . Long-term studies have shown that this compound hydrate can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These effects are dependent on the concentration and duration of exposure to this compound hydrate .
Dosage Effects in Animal Models
The effects of this compound hydrate vary with different dosages in animal models. At low doses, this compound hydrate has been shown to be safe and effective as a sweetener . At high doses, this compound hydrate may exhibit toxic or adverse effects, including alterations in liver enzyme activity and potential neurotoxicity . Threshold effects have been observed, where the impact of this compound hydrate on cellular function and metabolism becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound hydrate is involved in various metabolic pathways, including those related to amino acid metabolism and energy production . It interacts with enzymes such as aspartate aminotransferase and alanine aminotransferase, which play key roles in the conversion of amino acids to energy . This compound hydrate may also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound hydrate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound hydrate can influence its activity and function, affecting cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound hydrate is critical for its activity and function. This compound hydrate may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular function . For example, this compound hydrate may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence protein processing and secretion .
特性
IUPAC Name |
(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKRGBSZPCGQB-FLBSXDLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N6O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035028 | |
| Record name | Alitame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |
| Record name | Alitame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder | |
CAS No. |
99016-42-9 | |
| Record name | Alitame [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099016429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alitame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALITAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KI9M51JOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alitame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °C | |
| Record name | Alitame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


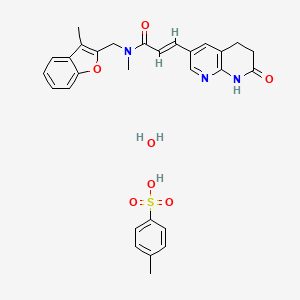
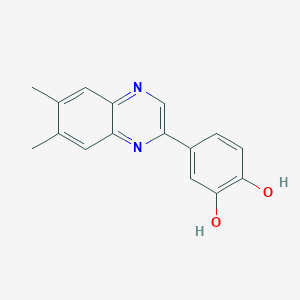
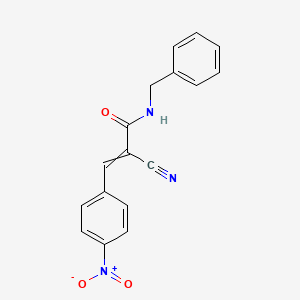

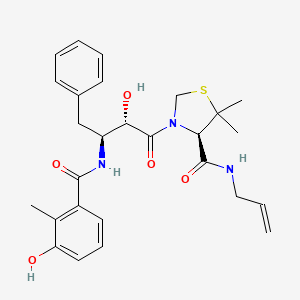
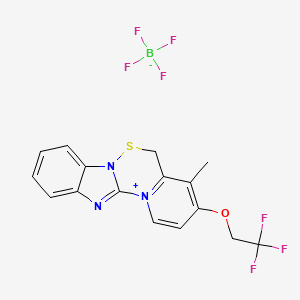

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)
